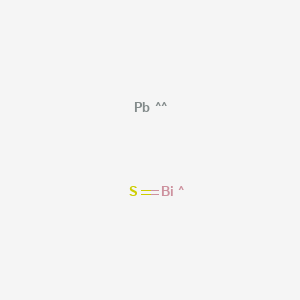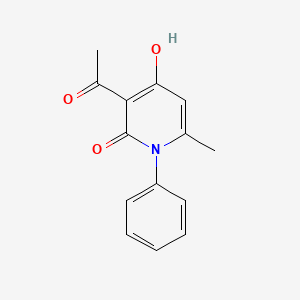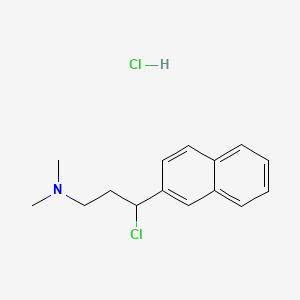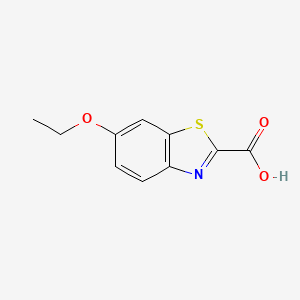
钛酸铋
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bismuth titanate, also known as bismuth titanium oxide, is a solid inorganic compound composed of bismuth, titanium, and oxygen. It exists in several forms, including Bi₁₂TiO₂₀, Bi₄Ti₃O₁₂, and Bi₂Ti₂O₇. Bismuth titanate is known for its unique ferroelectric, piezoelectric, and photorefractive properties, making it a valuable material in various scientific and industrial applications .
科学研究应用
Bismuth titanate has a wide range of scientific research applications due to its unique properties:
Chemistry: Used as a catalyst in various chemical reactions, including photocatalysis for environmental remediation.
Medicine: Explored for its potential in drug delivery systems and as a component in medical imaging devices.
Industry: Utilized in the production of ferroelectric and piezoelectric devices, such as sensors, actuators, and capacitors
作用机制
Target of Action
Bismuth titanate (Bi4Ti3O12) is a compound that primarily targets ferroelectric materials . It is considered one of the most promising lead-free materials to replace lead-containing ferroelectric ceramics due to its excellent ferroelectric properties, relaxation characteristics, and high Curie point .
Mode of Action
Bismuth titanate interacts with its targets through its ferroelectric properties . It exhibits an electrooptical effect and photorefractive effect, which is a reversible change in the refractive index under applied electric field or illumination . This interaction results in changes in the refractive index, which can be harnessed for various applications.
Biochemical Pathways
Bismuth titanate doesn’t directly interact with biochemical pathways as it is primarily used in materials science rather than biological systems. It’s worth noting that its ion migration has been studied extensively . Oxide ions exhibit appreciable diffusivity, with derived activation enthalpies lower than 0.8 eV .
Pharmacokinetics
As a material used in ceramics and other industrial applications, bismuth titanate doesn’t have traditional pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). Its synthesis and formation processes are well-studied . For instance, it can be synthesized by high-energy ball milling with varying durations, and the resulting material can undergo calcination at specific temperatures .
Result of Action
The action of bismuth titanate results in materials with high dielectric permittivity, low dielectric losses, and good electrical and luminescent properties . These properties make bismuth titanate useful in a variety of applications, including reservoir capacitors, luminophor composition for optical fibers, efficient materials with anti-Stokes luminescence, and luminescent markers for delivering drugs .
Action Environment
The action of bismuth titanate can be influenced by environmental factors. For instance, its ferroelectric properties and phase transition behaviors can be affected by external fields . Moreover, the temperature can influence its properties, such as its pyroelectric coefficient . A relatively high depolarization temperature of 205°C is achieved, which should help deliver reliable operation in practice .
准备方法
Synthetic Routes and Reaction Conditions: Bismuth titanate ceramics can be synthesized through several methods, including solid-state synthesis, molten salt synthesis, and the citrate method.
Solid-State Synthesis: This method involves heating a mixture of bismuth oxide (Bi₂O₃) and titanium dioxide (TiO₂) at temperatures ranging from 730°C to 850°C.
Molten Salt Synthesis: In this method, bismuth titanate platelets are prepared by heating a mixture of bismuth nitrate and titanium dioxide in a molten salt medium, such as a CaCl₂-NaCl mixture, at temperatures between 650°C and 750°C.
Industrial Production Methods: Industrial production of bismuth titanate typically involves large-scale solid-state synthesis due to its simplicity and cost-effectiveness. The process involves mixing the raw materials in stoichiometric ratios, followed by high-temperature calcination to achieve the desired phase and purity.
化学反应分析
Bismuth titanate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Bismuth titanate can be oxidized to form higher oxidation state compounds, such as Bi₂O₅.
Reduction: Reduction of bismuth titanate can lead to the formation of lower oxidation state compounds, such as Bi₂O₃.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or carbon monoxide at high temperatures.
Substitution: Metal salts (e.g., lanthanum nitrate, cobalt chloride) in a suitable solvent, followed by calcination.
Major Products:
Oxidation: Bi₂O₅
Reduction: Bi₂O₃
Substitution: Doped bismuth titanate compounds with enhanced properties.
相似化合物的比较
- Barium titanate (BaTiO₃)
- Lead titanate (PbTiO₃)
- Sodium bismuth titanate (Na₀.₅Bi₀.₅TiO₃)
Bismuth titanate stands out due to its combination of ferroelectric, piezoelectric, and photorefractive properties, making it a versatile material for various applications.
属性
IUPAC Name |
oxo-oxobismuthanyloxy-[oxo-[oxo-(oxo(oxobismuthanyloxy)titanio)oxytitanio]oxytitanio]oxytitanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Bi.11O.4Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQKEPWGUIJJIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Ti](O[Ti](=O)O[Ti](=O)O[Bi]=O)O[Ti](=O)O[Bi]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Bi2O11Ti4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
785.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the molecular formula and weight of bismuth titanate?
A1: The molecular formula of bismuth titanate is Bi4Ti3O12. Its molecular weight is 1035.58 g/mol.
Q2: What is the crystal structure of bismuth titanate?
A2: Bismuth titanate exhibits a complex layered perovskite structure. At room temperature, it typically exists in an orthorhombic phase, but it can also adopt a monoclinic structure depending on the synthesis conditions and doping. [ [] ]
Q3: What spectroscopic techniques are used to characterize bismuth titanate?
A3: Various spectroscopic techniques are employed to characterize bismuth titanate, including: * X-ray Diffraction (XRD): XRD is used to determine the crystal structure, phase purity, and crystallite size of bismuth titanate powders and thin films. [ [, , , , , ] ] * Scanning Electron Microscopy (SEM): SEM provides information about the morphology, grain size, and surface features of bismuth titanate materials. [ [, , , ] ] * Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging than SEM, enabling the visualization of nanoscale features, defects, and interfaces in bismuth titanate. [ [] ] * Fourier Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy helps identify the chemical bonds and functional groups present in bismuth titanate, providing insights into its composition and structure. [ [, , ] ] * Raman Spectroscopy: Raman spectroscopy is sensitive to vibrational modes in materials, offering information about the local structure, bonding, and crystal symmetry of bismuth titanate. [ [] ] * Rutherford Backscattering Spectrometry (RBS): RBS is a powerful technique to determine the elemental composition and depth profiling of thin films, providing valuable insights into the stoichiometry and uniformity of bismuth titanate coatings. [ [] ]
Q4: How does the annealing temperature affect the properties of bismuth titanate coatings?
A4: Annealing temperature significantly influences the microstructure and corrosion resistance of bismuth titanate coatings. Studies show that amorphous bismuth titanate phases, obtained at lower annealing temperatures, exhibit better corrosion resistance than polycrystalline phases formed at higher temperatures. [ [] ]
Q5: Can bismuth titanate be used in high-temperature applications?
A5: Yes, bismuth titanate demonstrates potential for high-temperature applications. Research indicates that bismuth titanate transducers maintain stable piezoelectric properties at temperatures up to 550°C, making them suitable for high-temperature sensing and actuation. [ [] ]
Q6: Does bismuth titanate exhibit photocatalytic activity?
A6: Yes, bismuth titanate displays photocatalytic activity under UV and visible light irradiation. It has been successfully used for the degradation of organic pollutants like malachite green and Rhodamine B dyes in water. [ [, , ] ]
Q7: How does doping affect the photocatalytic performance of bismuth titanate?
A7: Doping can significantly enhance the photocatalytic performance of bismuth titanate. For instance, sulfur doping improves visible light absorption and creates surface acidic sites, leading to higher photocatalytic efficiency compared to undoped or carbon-doped samples. [ [] ]
Q8: Have first-principles calculations been employed to study bismuth titanate?
A8: Yes, first-principles calculations based on density functional theory (DFT) have been extensively used to investigate various aspects of bismuth titanate, including: * Band structure and density of states [ [, , ] ] * Born effective charges and spontaneous polarization [ [, ] ] * Polarization-strain coupling [ [] ] * Phase stability [ [] ]
Q9: What is the predicted spontaneous polarization of ferroelectric bismuth titanate from DFT calculations?
A9: DFT calculations predict a spontaneous polarization value for ferroelectric bismuth titanate in the range of 55 ± 13 µC cm-2, which is in reasonable agreement with the experimental value of (50 ± 10 µC cm-2) for single crystals. [ [] ]
Q10: How stable are bismuth titanate nanoparticles in suspensions?
A10: Bismuth titanate nanoparticles tend to aggregate and sediment in suspensions, impacting their stability. Research suggests that using a polycarboxylate plasticizer as a dispersant and applying ultrasonic treatment can effectively stabilize bismuth titanate suspensions in cement systems. [ [] ]
Q11: Are there any specific formulation strategies to improve the properties of bismuth titanate materials?
A11: Yes, several formulation strategies are employed to enhance the properties and performance of bismuth titanate materials. These strategies include: * Doping: Incorporating elements like lanthanum, cerium, or sulfur into the bismuth titanate lattice can modify its crystal structure, bandgap, and photocatalytic activity. [ [, , , , ] ] * Nanocomposite Formation: Dispersing bismuth titanate nanoparticles in polymer matrices like polyacrylates can enhance optical transparency, thermal stability, and dielectric properties. [ [] ] * Thin Film Deposition: Depositing thin films of bismuth titanate on various substrates using techniques like RF magnetron sputtering, pulsed laser deposition, or ion-beam sputtering allows for precise control over thickness, morphology, and properties. [ [, , , ] ] * Hydrothermal Synthesis: This method allows for the controlled synthesis of bismuth titanate nanoparticles with specific morphology, size, and crystallinity. [ [, ] ] * Sol-Gel Method: This versatile method enables the preparation of bismuth titanate powders and thin films with good homogeneity and controlled stoichiometry. [ [, , , , ] ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
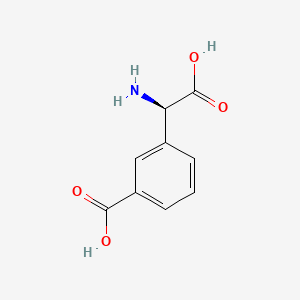

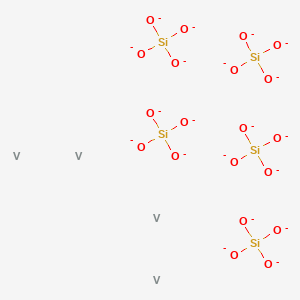
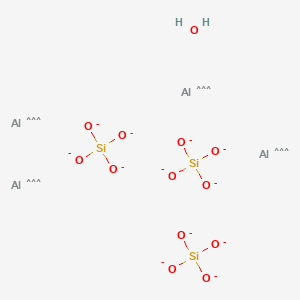

![Calcium bis[3-nitro-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulphonate]](/img/structure/B577191.png)
